molecular formula C14H16ClNO2 B12068909 (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B12068909
M. Wt: 265.73 g/mol
InChI Key: HONDJTWTNXCQAU-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethynyl group, and a carbamic acid ester moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction between a halogenated phenyl derivative and an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the chloro-ethynyl-phenyl derivative with tert-butyl isocyanate under mild conditions to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    Pinacol boronic esters: Valuable building blocks in organic synthesis with similar reactivity.

    Pyrazoline derivatives: Compounds with similar biological activity and synthetic applications.

Uniqueness

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chloro, ethynyl, and carbamic acid ester moieties make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

tert-butyl N-(3-chloro-4-ethynylphenyl)-N-methylcarbamate

InChI

InChI=1S/C14H16ClNO2/c1-6-10-7-8-11(9-12(10)15)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3

InChI Key

HONDJTWTNXCQAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)C#C)Cl

Origin of Product

United States

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